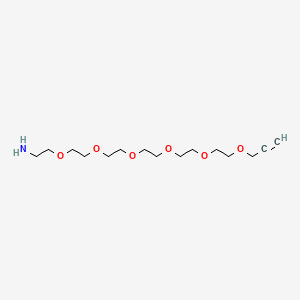

Propargyl-PEG6-NH2

Beschreibung

Overview of Bifunctional Linkers in Advanced Chemical Synthesis

Bifunctional linkers are molecules that possess two distinct reactive groups, enabling the connection of two different molecules. biosynsis.comresearchgate.net These linkers are crucial in constructing complex molecular architectures for a wide range of applications, including drug delivery systems and diagnostics. biosynsis.com By joining different building blocks, bifunctional linkers facilitate the creation of novel therapeutic compounds and materials with improved properties. biosynsis.com The use of these linkers allows for the precise delivery of drugs to target sites, which can increase efficacy and minimize side effects. biosynsis.com

Significance of Poly(ethylene glycol) (PEG) Spacers in Bioconjugation and Materials

Poly(ethylene glycol) (PEG) linkers, also known as PEG spacers, are synthetic polymers made of repeating ethylene (B1197577) oxide units. chempep.com They are widely used in drug delivery, bioconjugation, and material science due to their unique properties. chempep.com

PEGylation, the process of attaching PEG chains to molecules, significantly enhances the solubility and stability of therapeutic agents. pharmiweb.comaxispharm.com The hydrophilic nature of the PEG chain increases the water solubility of hydrophobic molecules. axispharm.comresearchgate.net This modification can also protect molecules from degradation. axispharm.com The ethylene oxide repeating units of PEG form hydrogen bonds with water, making it highly soluble in aqueous solutions. chempep.com This increased solubility and stability can lead to improved therapeutic outcomes. pharmiweb.com

PEGylation is a widely used strategy to overcome disadvantages associated with some biopharmaceuticals by altering their pharmacokinetic behavior. nih.gov It can reduce the immunogenicity of therapeutic proteins and peptides, minimizing the risk of an immune response. pharmiweb.comfrontiersin.org The "stealth effect" of PEGylation helps molecules avoid detection by the immune system. mdpi.compreprints.org This process can also prolong the circulation time of drugs in the bloodstream and reduce their clearance rate, leading to a longer half-life. nih.govfrontiersin.org However, in some cases, repeated administration of PEGylated compounds has led to the development of anti-PEG antibodies. mdpi.comdovepress.com

Role of PEGylation in Solubility and Stability Enhancement

Functional Group Reactivity of Propargyl-PEG6-amine

Propargyl-PEG6-amine is a heterobifunctional linker containing a propargyl group and an amine group. broadpharm.com This dual functionality allows for a variety of conjugation strategies.

The terminal alkyne (propargyl) group of Propargyl-PEG6-amine is primarily used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. axispharm.combionordika.no This reaction forms a stable triazole ring by covalently linking the alkyne to an azide-modified molecule. bionordika.nointerchim.fr Click chemistry is known for its high efficiency, selectivity, and biocompatibility, making it a powerful tool for attaching biomolecules like antibodies, peptides, and small molecules. bionordika.noaxispharm.com This method is used in various applications, from polymer synthesis to the creation of protein-small drug conjugates. bionordika.no

The primary amine (-NH2) group on Propargyl-PEG6-amine is a versatile functional group for bioconjugation. axispharm.comacs.orgnih.gov It readily reacts with several functional groups, most notably carboxylic acids and their activated esters (like NHS esters), to form stable amide bonds. thermofisher.comthermofisher.com This reaction is a cornerstone of protein and peptide modification. thermofisher.com The amine group can also react with aldehydes and ketones to form imines, which can be further stabilized through reductive amination. nih.govthermofisher.com Primary amines are often found on the surface of proteins, making them accessible for conjugation without causing denaturation. thermofisher.comthermofisher.com

Terminal Alkyne Functionality for Click Chemistry

Research Landscape and Emerging Applications of Propargyl-PEG6-amine

The dual reactivity of Propargyl-PEG6-amine has positioned it as a valuable crosslinker in a wide array of research applications. broadpharm.com Its ability to connect different molecular entities with high specificity has been exploited in bioconjugation, drug delivery, and the functionalization of material surfaces. axispharm.comaxispharm.com

In chemical biology , Propargyl-PEG6-amine is frequently used for bioconjugation—the process of covalently linking molecules. axispharm.com Researchers utilize it to attach peptides, proteins, antibodies, or small molecule drugs to other molecules or surfaces. axispharm.comaxispharm.com The amine end can be coupled to a biomolecule, while the propargyl end is available for a subsequent click reaction, or vice versa. This strategy is central to the construction of complex biomolecular architectures and for labeling studies.

A significant emerging application is in the field of drug delivery . The PEG component of the linker can improve the solubility, stability, and pharmacokinetic profile of conjugated drugs. axispharm.com A notable use is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are novel therapeutic agents designed to degrade specific target proteins within cells by linking them to an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com Propargyl-PEG6-amine can serve as a flexible linker connecting the protein-targeting ligand and the E3 ligase-recruiting ligand, a critical element in the rational design of effective PROTACs. medchemexpress.commedchemexpress.com

In material science , the compound is employed for the surface modification of various materials. axispharm.com The amine or propargyl group can be used to anchor the linker to a surface, presenting the other functional group for further modification. This is used to attach specific biomolecules, such as targeting ligands or enzymes, to the surfaces of nanoparticles, biosensors, or medical implants to enhance their functionality and biocompatibility. axispharm.commedchemexpress.com For instance, it can be used in the development of functionalized hydrogels for applications in tissue engineering and controlled drug release. researchgate.net

The research landscape continues to expand as scientists devise new ways to leverage the specific functionalities of Propargyl-PEG6-amine. Its role in creating polymer-linked multimers of biological signaling molecules for research and diagnostic applications, such as on chip surfaces, highlights its versatility. medchemexpress.com

| Property | Value | Source |

| Molecular Formula | C15H29NO6 | cenmed.com |

| Molecular Weight | 319.4 g/mol | cenmed.com |

| CAS Number | 1198080-04-4 | broadpharm.comcenmed.com |

| Application Area | Key Reactive Groups Utilized | Description | Source(s) |

| Bioconjugation | Amine (-NH2), Propargyl (-C≡CH) | Covalent attachment of biomolecules like antibodies and peptides for creating customized therapeutic agents. | axispharm.comaxispharm.com |

| Drug Delivery | Amine (-NH2), Propargyl (-C≡CH) | Used as a linker in PROTACs and for PEGylation to improve drug solubility, stability, and pharmacokinetics. | axispharm.commedchemexpress.commedchemexpress.com |

| Surface Modification | Amine (-NH2), Propargyl (-C≡CH) | Functionalization of biomedical material surfaces to attach specific molecules, enhancing biocompatibility and function. | axispharm.com |

| Diagnostics | Propargyl (-C≡CH) | Synthesis of polymer-linked multimers for use as ligands on diagnostic chip surfaces. | medchemexpress.com |

Scope and Objectives of the Academic Review

This academic review aims to provide a comprehensive overview of the chemical compound Propargyl-PEG6-amine. The primary objective is to detail its fundamental properties and highlight its role as a versatile molecular tool in the fields of chemical biology and material science.

The scope of this review is strictly focused on:

The chemical nature and reactivity of the propargyl and amine functional groups.

The function of the polyethylene (B3416737) glycol spacer.

The established and emerging applications of Propargyl-PEG6-amine in bioconjugation, drug delivery systems (specifically PROTACs), and material surface modification.

This review will synthesize information from scientific literature and technical data sources to present a detailed account of the compound's utility in research. It will not cover clinical trial data, specific dosage regimens, or safety and toxicity profiles, as the focus is solely on the chemical and application-based aspects of the molecule in a research context. The goal is to serve as an authoritative resource for researchers and students interested in the practical applications of heterobifunctional PEG linkers.

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO6/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1H,3-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTJDUXGVRIRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Propargyl Peg6 Amine

Synthetic Methodologies for Propargylamines

The propargylamine (B41283) structural motif is a cornerstone in organic synthesis, serving as a precursor to a wide array of nitrogen-containing compounds. Several powerful methods have been developed for their construction.

A³ Coupling Reactions in Propargylamine Synthesis

The A³ coupling reaction, a three-component condensation of an aldehyde, an alkyne, and an amine, stands out as one of the most direct and atom-economical methods for synthesizing propargylamines. kcl.ac.uk This reaction typically proceeds via the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and a metal catalyst. kcl.ac.uknih.gov

A wide variety of metal catalysts have been shown to be effective for A³ coupling, with copper salts being the most extensively studied due to their efficiency and relatively low cost. rsc.orgwikipedia.org Other successful catalysts are based on gold, silver, zinc, nickel, iron, and iridium. kcl.ac.ukresearchgate.net The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's efficiency and scope. For instance, microwave-assisted A³ coupling reactions have been shown to accelerate product formation, often leading to high yields in shorter reaction times under environmentally benign conditions. acs.orgacs.org

The general mechanism is believed to involve the activation of the terminal alkyne's C-H bond by the metal catalyst, forming a metal-acetylide intermediate. nih.govresearchgate.net Concurrently, the aldehyde and amine condense to form an iminium ion. The nucleophilic acetylide then adds to the electrophilic iminium ion, yielding the propargylamine product and regenerating the active catalyst. wikipedia.org

Table 1: Examples of Metal Catalysts in A³ Coupling Reactions This table is interactive. Click on the headers to sort.

| Catalyst System | Substrates | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|

| CuBr | Aldehydes, Amines, Alkynes | Toluene or Water | One of the first efficient copper-catalyzed systems. | nih.gov |

| HAuCl₄ | Dibenzyl amine, Aldehydes, Phenylacetylene | Not specified | Catalyst can be reused multiple times without significant deactivation. | organic-chemistry.org |

| Ag(I) complexes | Aldehydes, Amines, Alkynes | Toluene | Effective silver-based catalyst system. | kcl.ac.uk |

| Zn(OTf)₂ | Aldehydes, Amines, Phenylacetylene | Solvent-free | Low catalyst loading, green conditions. | organic-chemistry.org |

| Cu/C₃N₄ composite | Alkynes, CH₂Cl₂, Amines | Not specified | Heterogeneous catalyst, reusable for over 5 cycles. | acs.org |

| Metal-free (salicylaldehyde) | Salicylaldehydes, Amines, Alkynes | Not specified | The ortho-hydroxy group of salicylaldehyde (B1680747) activates the alkyne, negating the need for a metal catalyst. | researchgate.net |

Copper-Catalyzed Amination of Propargylic Esters

An alternative and powerful route to propargylamines involves the copper-catalyzed substitution reaction of propargylic esters (such as acetates or phosphates) with amines. kcl.ac.ukacs.org This method is highly versatile, allowing for the synthesis of both secondary and tertiary propargylamines under mild conditions using catalysts like copper(I) chloride. kcl.ac.uk

The proposed mechanism for this transformation involves the formation of a copper-allenylidene complex as a key intermediate. nih.govacs.orgresearchgate.net The reaction is initiated by the interaction of the copper catalyst with the propargylic ester. This leads to the formation of a copper-allenylidene species, which possesses an electrophilic gamma-carbon. The amine then acts as a nucleophile, attacking this electrophilic carbon to form the C-N bond and yield the corresponding propargylamine. nih.govresearchgate.net This pathway is supported by both stoichiometric and catalytic studies, as well as density functional theory (DFT) calculations. nih.govresearchgate.net

Metal-Free Decarboxylative Three-Component Coupling

In a move towards greener and more sustainable synthetic methodologies, metal-free approaches for propargylamine synthesis have been developed. One notable example is the decarboxylative three-component coupling of an alkynyl carboxylic acid, an aldehyde (such as paraformaldehyde), and an amine. acs.orgnih.gov This reaction proceeds efficiently in solvents like acetonitrile (B52724) or water at moderate temperatures to afford the desired propargylamines in good yields. organic-chemistry.orgacs.org

A key advantage of this method is that it often does not require chromatographic purification of the final product. acs.org The proposed mechanism is analogous to that of the Eschweiler-Clarke methylation. acs.org It is suggested that the aldehyde and amine first generate a hemiaminal, which is then protonated by the alkynyl carboxylic acid to form an iminium salt. The resulting carboxylate then attacks the iminium ion, followed by decarboxylation to furnish the final propargylamine product. acs.org This method demonstrates high selectivity for alkynyl carboxylic acids over terminal alkynes. organic-chemistry.orgacs.org

Stereoselective Approaches in Propargylamine Preparation

The synthesis of chiral propargylamines is of significant interest due to their prevalence in biologically active molecules and their utility as chiral building blocks. Stereoselective methods primarily fall into two categories: substrate-controlled (diastereoselective) and catalyst-controlled (enantioselective) approaches.

A common diastereoselective strategy employs chiral auxiliaries, with N-tert-butanesulfinyl imines (derived from Ellman's auxiliary) being particularly effective. kcl.ac.ukresearchgate.netbeilstein-journals.org The addition of organometallic alkyne reagents (e.g., lithium acetylides) to these chiral N-sulfinyl imines proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group. kcl.ac.ukbeilstein-journals.org The auxiliary can then be cleaved under mild acidic conditions to reveal the chiral primary amine.

Enantioselective methods, particularly asymmetric A³ (AA³) coupling reactions, have been extensively developed. mdpi.comrsc.org These reactions utilize a chiral ligand in conjunction with a metal catalyst, most commonly copper(I), to induce enantioselectivity. mdpi.comorganic-chemistry.org A variety of chiral ligands have proven successful, including:

Pybox (pybox) and Box (bis(oxazoline)) ligands. mdpi.commdpi.com

Axially chiral P,N-ligands like Quinap and StackPhos . mdpi.com

These catalytic systems can achieve high enantiomeric excesses for a range of aldehydes, amines, and alkynes. mdpi.com The mechanism involves the formation of a chiral metal-ligand complex that coordinates the reactants in a specific orientation, leading to the preferential formation of one enantiomer of the propargylamine product. mdpi.com

Synthesis of PEGylated Compounds Precursors

The synthesis of Propargyl-PEG6-amine requires a PEG6 chain that is functionalized with different groups at each terminus. This necessitates strategies for the selective monofunctionalization of symmetrical oligo(ethylene glycol)s.

Strategies for Monoalkylation of Symmetrical Oligo(ethylene glycol)s

The selective modification of one of the two terminal hydroxyl groups of a symmetrical oligo(ethylene glycol) like hexa(ethylene glycol) is a synthetic challenge. Several methods have been developed to achieve this.

One effective strategy involves the use of silver(I) oxide (Ag₂O) to mediate the selective monotosylation or monoacylation of symmetrical diols. acs.orgresearchgate.netnih.govresearchgate.net The reaction of a symmetrical diol with one equivalent of a sulfonyl chloride (like p-toluenesulfonyl chloride) in the presence of Ag₂O can lead to the monotosylated product in high yield. researchgate.net This selectivity is thought to arise from the formation of an intramolecular hydrogen bond in the mono-substituted intermediate, which deactivates the remaining hydroxyl group towards further reaction. researchgate.net The resulting monotosylate can then be converted to other functional groups, such as an azide (B81097) or an amine, to generate the heterobifunctional PEG precursor.

Another powerful approach involves the use of macrocyclic sulfates as versatile intermediates. acs.orgnih.gov Oligo(ethylene glycols) can be converted into their corresponding macrocyclic sulfates. These cyclic intermediates can then undergo a one-pot nucleophilic ring-opening reaction. The initial nucleophilic attack opens the ring, and subsequent hydrolysis of the resulting sulfate (B86663) ester yields the monofunctionalized oligo(ethylene glycol). acs.org This strategy avoids the need for protecting groups and has been used to efficiently synthesize a variety of monofunctionalized PEG derivatives. acs.orgnih.gov

Functionalization of the PEG Backbone to Introduce Amine and Alkyne Moieties

The introduction of amine and alkyne functionalities onto a poly(ethylene glycol) (PEG) backbone is a critical step in creating heterobifunctional linkers like Propargyl-PEG6-amine. This can be achieved through various synthetic strategies, often involving the modification of a pre-existing PEG chain or by building the functionalized PEG molecule from its constituent monomers.

One common approach involves starting with a PEG derivative that already possesses a reactive group. For instance, α-hydroxyl-ω-azido PEG can be synthesized and the azide group can be subsequently reduced to an amine. The hydroxyl end can then be modified to introduce the alkyne group. acs.org Alternatively, ring-opening polymerization of ethylene (B1197577) oxide can be initiated using an alcohol containing a protected alkyne, such as trimethylsilyl-2-propargyl alcohol. researchgate.net This process yields an α-alkyne-ω-hydroxyl PEG, where the hydroxyl group can be converted to an amine through a sequence of reactions, such as mesylation followed by nucleophilic substitution with an azide (e.g., sodium azide) and subsequent reduction.

Another versatile method is the amine-epoxy chain extension reaction. This involves reacting a diepoxy-terminated PEG with propargylamine. rsc.org This method allows for the creation of PEG macromolecules with pendant alkynyl groups dispersed along the main chain. By controlling the stoichiometry, it's possible to generate linear polymers with terminal amine and propargyl groups. rsc.org The use of amine-functionalized polymers as a platform for introducing various functionalities is a prevalent strategy, allowing for the attachment of diverse moieties through stable amide bond formation. nih.govacs.org

Direct Synthesis of Propargyl-PEG6-amine

Propargyl-PEG6-amine is a heterobifunctional crosslinker featuring a terminal amine group and a propargyl group, separated by a hydrophilic PEG6 spacer. broadpharm.com The amine group can readily react with entities like carboxylic acids and their activated N-Hydroxysuccinimide (NHS) esters, while the propargyl group is available for Click Chemistry reactions with azide-containing molecules. broadpharm.comaxispharm.com

Reaction Pathways and Optimized Conditions

While specific, proprietary synthesis routes for Propargyl-PEG6-amine are not always fully disclosed in commercial literature, the synthesis can be achieved through established organic chemistry reactions. One plausible and widely used pathway is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which is a one-pot, three-component condensation. researchgate.net However, for a bifunctional molecule like this, a more controlled, stepwise approach is common.

A likely synthetic route involves:

Starting Material : A common precursor is an α,ω-diepoxy PEG.

Reaction : A controlled amine-epoxy chain extension reaction is performed using propargylamine. rsc.org By carefully managing the stoichiometry—specifically, the feed ratio of diepoxy PEG to propargylamine—one can favor the formation of a linear polymer with the desired terminal groups. rsc.org

Another robust method involves the direct C-H activation of N-alkylamines. This can be promoted by a cooperative catalyst system, such as a Lewis acid (e.g., B(C₆F₅)₃) and an organocopper complex. nih.gov This advanced method allows for the direct conversion of an α-amino C-H bond into a C-alkyne bond, providing a direct route to N-propargylamines from suitable amine precursors. nih.gov Condensation of propargylamine with specific aldehydes can also lead to the desired scaffold, followed by further modifications. mdpi.com

Comparison with Synthesis of Related Propargyl-PEGn-amines (n=2,3,4,5,8,9,10)

The synthesis of Propargyl-PEGn-amines with varying PEG chain lengths (n=2, 3, 4, 5, 8, 9, 10, 12) follows similar chemical principles, but the physical properties and reaction kinetics can differ. biochempeg.commedchemexpress.com The core reactions, such as those involving PEGylation of propargylamine or functionalization of a PEG backbone, remain consistent.

| Compound | PEG Chain Length (n) | Typical Precursors | Key Synthetic Considerations |

|---|---|---|---|

| Propargyl-PEG2-amine | 2 | Diethylene glycol derivatives, Propargylamine | Higher reactivity due to less steric hindrance; lower hydrophilicity. |

| Propargyl-PEG4-amine | 4 | Tetraethylene glycol derivatives, Propargylamine | Balance of hydrophilicity and compact size. |

| Propargyl-PEG6-amine | 6 | Hexaethylene glycol derivatives, Propargylamine | Good hydrophilicity for aqueous reactions; commonly used in PROTACs. medchemexpress.combroadpharm.com |

| Propargyl-PEG8-amine | 8 | Octaethylene glycol derivatives, Propargylamine | Increased aqueous solubility; may require adjusted purification methods. |

| Propargyl-PEG12-amine | 12 | Dodecaethylene glycol derivatives, Propargylamine | Significantly increased hydrophilicity and linker length. medchemexpress.com |

Derivatization of Propargyl-PEG6-amine

The dual functionality of Propargyl-PEG6-amine makes it a versatile starting point for the synthesis of more complex molecules. The primary amine serves as a nucleophile and a base, allowing for a range of derivatization reactions.

Conversion to N-Hydroxysuccinimide (NHS) Esters (e.g., Propargyl-PEG6-NHS ester)

Propargyl-PEG6-NHS ester is a key derivative used for labeling molecules containing primary amines, such as proteins or antibodies. cd-bioparticles.netbroadpharm.comcreative-biolabs.comchemscene.com The synthesis of this ester does not proceed directly from the amine of Propargyl-PEG6-amine. Instead, a more common pathway involves starting with a related precursor, Propargyl-PEG6-acid.

The typical synthetic sequence is:

Generation of the Carboxylic Acid : The corresponding Propargyl-PEG6-acid is required. This can be synthesized from α-alkyne-ω-hydroxyl PEG by reacting the hydroxyl end with an agent like diglycolic anhydride. researchgate.net

Activation to NHS Ester : The terminal carboxylic acid of Propargyl-PEG6-acid is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govacs.org This reaction forms the stable, amine-reactive Propargyl-PEG6-NHS ester. chemscene.com

This resulting NHS ester is highly reactive towards primary amines, forming a stable amide bond, making it an excellent tool for bioconjugation.

Formation of Carboxylic Acid Derivatives (e.g., Propargyl-PEG6-acid)

The conversion of Propargyl-PEG6-amine to its corresponding carboxylic acid derivative, Propargyl-PEG6-acid, is a straightforward and useful transformation. This creates a new reactive handle that can be coupled to primary amines using carbodiimide (B86325) chemistry. medkoo.combroadpharm.comcreative-biolabs.com

A common and efficient method to achieve this conversion is through the reaction of the primary amine on Propargyl-PEG6-amine with succinic anhydride. The amine attacks the anhydride, leading to a ring-opening reaction that results in the formation of a stable amide bond and a terminal carboxylic acid group. This process effectively swaps the amine functionality for a carboxyl group, yielding Propargyl-PEG6-acid.

This acid derivative is a valuable building block in its own right, often used in the synthesis of PROTACs and antibody-drug conjugates (ADCs). medchemexpress.commedchemexpress.comglpbio.com It can also serve as the direct precursor for the synthesis of the Propargyl-PEG6-NHS ester as described previously.

Bis-Propargyl Functionalization (e.g., Bis-propargyl-PEG6)

A significant derivatization strategy involves the creation of molecules with two propargyl groups, known as bis-propargyl functionalization. An example of such a compound is Bis-propargyl-PEG6.

Synthesis

While the direct synthesis of Bis-propargyl-PEG6 from Propargyl-PEG6-amine is not the primary route, its conceptual basis lies in the modification of the core PEG6 structure to bear two terminal alkyne groups. This is typically achieved by reacting hexaethylene glycol with a propargyl halide (e.g., propargyl bromide) under basic conditions.

Properties and Applications of Bis-propargyl-PEG6

Bis-propargyl-PEG6 is a homobifunctional crosslinker, meaning it has two identical reactive groups. hodoodo.com Both terminal alkyne groups can participate in CuAAC reactions. medchemexpress.commedchemexpress.combroadpharm.com This allows for the crosslinking of molecules that have been functionalized with azides.

| Property | Value | Source |

| Molecular Formula | C18H30O7 | medchemexpress.com |

| Molecular Weight | 358.43 g/mol | medchemexpress.com |

| IUPAC Name | 4,7,10,13,16,19-hexaoxadocosa-1,21-diyne | hodoodo.com |

| Appearance | Solid-Liquid Mixture | medchemexpress.commedchemexpress.com |

| Color | Colorless to light yellow | medchemexpress.commedchemexpress.com |

Detailed research findings indicate that Bis-propargyl-PEG6 can be used to synthesize polymer-linked multimers of guanosine-3',5'-cyclic monophosphates (cGMP). medchemexpress.comarctomsci.com These multimers have applications in signal transduction research, as modulators of cyclic nucleotide-regulated proteins, and as ligands for affinity chromatography and antibody production. medchemexpress.comarctomsci.com The ability to create such multimeric structures highlights the utility of bis-alkyne functionalized PEG linkers in generating reagents for advanced biological and diagnostic applications, including use on chip surfaces. medchemexpress.comarctomsci.com

Advanced Reaction Mechanisms and Selectivity in Propargyl Peg6 Amine Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG6-amine

The propargyl group of Propargyl-PEG6-amine is a terminal alkyne, making it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). broadpharm.comcreative-biolabs.com This reaction, a cornerstone of "click chemistry," is known for its high efficiency, selectivity, and biocompatibility, forming a stable 1,4-disubstituted 1,2,3-triazole linkage. organic-chemistry.orgbaseclick.eu

The CuAAC reaction mechanism is more intricate than a simple one-step cycloaddition. nih.gov While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed version proceeds readily at room temperature to exclusively form the 1,4-disubstituted product. organic-chemistry.orgnih.gov

The currently accepted mechanism involves the formation of a copper(I) acetylide complex as the key initial step. nih.gov The reaction pathway is generally understood to proceed as follows:

Formation of Copper(I) Acetylide: The terminal alkyne of Propargyl-PEG6-amine reacts with a copper(I) catalyst to form a copper(I) acetylide intermediate. Computational studies suggest that dinuclear copper species may be more active than their monomeric counterparts, indicating the involvement of multiple copper atoms in the catalytic cycle. acs.org

Coordination of the Azide (B81097): An organic azide coordinates to the copper center of the acetylide complex. nih.govacs.org This step brings the two reactive partners into close proximity.

Cycloaddition: The cycloaddition occurs in a stepwise manner. acs.org The nucleophilic β-carbon of the copper acetylide attacks the terminal nitrogen of the coordinated azide, forming the first C-N bond and creating a six-membered metallacycle intermediate. nih.govacs.org

Ring Contraction and Product Formation: This is followed by intramolecular C-N bond formation, which results in the formation of the triazole ring. acs.org

Protonolysis and Catalyst Regeneration: A final proton transfer step releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing it to enter another catalytic cycle. acs.org

Recent DFT (Density Functional Theory) calculations support a concerted cycloaddition pathway for some dicopper complexes, where the two C-N bonds are formed in a single transition state, which is moderate in energy. acs.org This concerted pathway maintains selectivity for the 1,4-regioisomer. acs.org

Key Intermediates in CuAAC:

| Intermediate | Description | Role in the Catalytic Cycle |

|---|---|---|

| Copper(I) Acetylide | Formed from the reaction of the terminal alkyne with the Cu(I) catalyst. Dinuclear species are often proposed. acs.org | The key activated alkyne species that reacts with the azide. nih.gov |

| Azide-Copper Complex | The organic azide coordinated to the copper acetylide complex. acs.org | Brings the reactants together for the cycloaddition step. |

| Six-membered Copper Metallacycle | Formed after the initial C-N bond formation between the alkyne and azide. organic-chemistry.orgacs.org | A key intermediate in the stepwise cycloaddition pathway. |

| Copper-Triazolylide | The copper-bound triazole ring formed before protonolysis. nih.gov | The immediate precursor to the final product. |

A significant advantage of the CuAAC reaction is its ability to be performed under mild, aqueous conditions, making it highly suitable for bioconjugation. baseclick.eu However, the potential toxicity of copper catalysts is a concern for in vivo applications. acs.org Therefore, optimizing reaction conditions to enhance both biocompatibility and efficiency is crucial.

Key factors for optimization include:

Copper Source: Copper(II) salts like CuSO₄ are often used in combination with a reducing agent, such as sodium ascorbate (B8700270), to generate the active Cu(I) species in situ. beilstein-journals.org This method is convenient and works well in aqueous solutions. nih.govbeilstein-journals.org Alternatively, direct use of Cu(I) salts like CuI or [Cu(CH₃CN)₄]PF₆ can be employed. beilstein-journals.org

Reducing Agents: Sodium ascorbate is the most common reducing agent, maintaining the copper in its active Cu(I) state and preventing oxidative homocoupling of the alkyne (Glaser coupling). nih.gov Recently, sodium pyruvate (B1213749) has been introduced as a biocompatible reducing agent for photoinduced CuAAC, offering temporal control over the reaction. rsc.org

Solvent: The reaction proceeds well in a variety of solvents, including water, alcohols, DMSO, and mixtures thereof. beilstein-journals.orglookchem.com Rate acceleration has been observed in water. organic-chemistry.org

pH: The CuAAC reaction is robust across a wide pH range, typically between 4 and 12. organic-chemistry.org

Concentration: For bioconjugation applications where reactant concentrations are often low, accelerating ligands are essential to achieve reasonable reaction rates. nih.govacs.org

Systematic studies on the cytotoxic effects of the copper catalyst have shown that the exposure time of the reaction mixture is a major factor influencing biocompatibility. nih.gov Minimizing catalyst concentration and reaction time is key to successful cell-surface labeling. nih.gov

Ligands play a critical role in CuAAC chemistry, serving to stabilize the Cu(I) oxidation state, increase the solubility of the copper catalyst, and accelerate the reaction rate. nih.govacs.org The choice of ligand can significantly impact the reaction's efficiency.

Nitrogen-Based Ligands: This is the most widely used class of ligands for CuAAC. semanticscholar.org Tris(triazolylmethyl)amine (TBTA) and its derivatives are highly effective at accelerating the reaction and protecting the Cu(I) from oxidation and disproportionation. nih.gov Other nitrogen-based ligands include polydentate amines and N-heterocyclic carbenes (NHCs). acs.orguio.no

Phosphine Ligands: These "soft" ligands can also be effective, though they are less common than nitrogen-based ligands. nih.govacs.org

Ligand Function: The primary roles of these ligands are to prevent the formation of unreactive copper acetylide polymers, facilitate azide coordination, and enhance catalyst solubility. nih.gov

Kinetic Impact: The presence of an accelerating ligand can increase the reaction rate by several orders of magnitude over the ligand-free process. nih.gov However, the performance of a ligand can be highly dependent on the reaction conditions. For instance, some strongly chelating ligands can be inhibitory when used in excess relative to copper, especially in non-coordinating solvents. nih.gov In aqueous conditions, weaker ligands may be preferable to avoid the formation of inhibitory complexes. nih.gov Kinetic studies often suggest that the active species is a dinuclear complex, such as Cu₂L. nih.gov

Table of Common Ligands and Their Effects:

| Ligand Class | Examples | Key Effects | Reference |

|---|---|---|---|

| Tris(triazolylmethyl)amines | TBTA, TTTA | Significantly accelerates reaction rates and stabilizes Cu(I) in aqueous solutions. | nih.gov |

| Polydentate Amines/Heterocycles | Tris(2-pyridylmethyl)amine (TPMA), derivatives of 1,8-Naphthyridine | Can promote the formation of highly active bimetallic species. Some can be inhibitory in excess. | acs.orgnih.gov |

| N-Heterocyclic Carbenes (NHCs) | Various substituted imidazoles | Very active catalysts, especially under solvent-free or elevated temperature conditions. | nih.gov |

| Phosphines | Triphenylphosphine (PPh₃) | Stabilizes Cu(I) and promotes the reaction, often used in organic solvents. | acs.org |

Optimization of CuAAC Conditions for Biocompatibility and Efficiency

Amine Reactivity of Propargyl-PEG6-amine

The primary amine group of Propargyl-PEG6-amine provides a second, orthogonal reactive handle for conjugation. broadpharm.comcreative-biolabs.com This nucleophilic group can readily participate in several common bioconjugation reactions.

One of the most robust and widely used methods for modifying primary amines is the formation of a stable amide bond.

Reaction with Carboxylic Acids: The amine group can be coupled with a carboxylic acid using a carbodiimide (B86325) activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (B1669883) (DCC). creative-biolabs.comcd-bioparticles.net These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. Additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions.

Reaction with NHS Esters: A more common and efficient method involves reacting the amine with a pre-activated N-hydroxysuccinimide (NHS) ester. broadpharm.comfishersci.at This reaction proceeds spontaneously at neutral to slightly basic pH (typically 7-9) to form a stable amide bond, releasing NHS as a byproduct. broadpharm.comthermofisher.com This is a highly efficient method for labeling proteins and other biomolecules containing lysine (B10760008) residues. fishersci.atbroadpharm.com The reaction is typically performed in non-amine-containing buffers like phosphate-buffered saline (PBS). broadpharm.com

The hydrophilic PEG spacer in Propargyl-PEG6-amine enhances the solubility of the molecule in aqueous media, which is beneficial for these conjugation reactions. creative-biolabs.comcreative-biolabs.com

The primary amine of Propargyl-PEG6-amine can also react with carbonyl compounds (aldehydes and ketones) to form an imine, also known as a Schiff base. creativepegworks.commasterorganicchemistry.com

Reaction Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon. youtube.com This is followed by a series of proton transfer steps, ultimately leading to the elimination of a water molecule to form the C=N double bond of the imine. masterorganicchemistry.comyoutube.com The reaction is reversible and is typically catalyzed by mild acid. masterorganicchemistry.com

Reductive Amination: The resulting imine linkage is susceptible to hydrolysis. creativepegworks.com To form a stable secondary amine linkage, the imine is typically reduced in situ without being isolated. This two-step, one-pot process is known as reductive amination. masterorganicchemistry.comwikipedia.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the original carbonyl compound. masterorganicchemistry.com This method provides a versatile and robust way to form stable C-N bonds. masterorganicchemistry.comorganic-chemistry.org

Formation of Amide Bonds with Carboxylic Acids and NHS Esters

Computational Chemistry and Theoretical Studies on Propargyl-PEG6-amine Reactions

Computational chemistry provides powerful tools to understand and predict the behavior of molecules like Propargyl-PEG6-amine at an atomic level. nih.gov Theoretical studies, including quantum mechanics and molecular dynamics, offer deep insights into reaction mechanisms, selectivity, and the structural properties of the resulting conjugates, guiding experimental design and optimization. nih.govscience.gov

Quantum Mechanical Calculations of Reaction Pathways

Quantum mechanical (QM) calculations are employed to investigate the electronic structure of molecules and map the potential energy surface of a chemical reaction. nih.gov For Propargyl-PEG6-amine, QM methods can be used to model its key reactions, such as amide bond formation at the amine terminus or the CuAAC reaction at the propargyl terminus.

These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies. A key output is the activation energy (ΔG‡), which is the energy barrier that must be overcome for a reaction to proceed. By comparing the activation energies of different possible reaction pathways, researchers can predict which reaction is kinetically favored, thus explaining observed chemoselectivity. nih.gov For example, QM could demonstrate why an NHS ester reacts preferentially with the amine group by showing a significantly lower activation energy for this pathway compared to any potential side reaction with the alkyne.

The table below provides a hypothetical comparison of calculated activation energies for competing reaction pathways, illustrating how QM can predict chemoselectivity.

| Reaction Pathway | Reactants | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| Desired Amidation | Propargyl-PEG6-amine + NHS Ester | 12.5 | Highly Favorable, Fast Reaction |

| Desired Click Reaction | Propargyl-PEG6-amine + Benzyl Azide (Cu(I) catalyzed) | 10.8 | Highly Favorable, Fast Reaction |

| Potential Side Reaction | Propargyl-PEG6-amine (Amine) + Ester (uncatalyzed) | 28.0 | Unfavorable, Extremely Slow |

| Potential Side Reaction | Propargyl-PEG6-amine (Alkyne) + Amine | > 40.0 | Unfavorable, Does Not Occur |

Note: The energy values are illustrative, based on general principles of reaction barriers. Actual values would be derived from specific QM calculations (e.g., using Density Functional Theory, DFT). Lower activation energy corresponds to a faster reaction rate.

Molecular Dynamics Simulations of Conjugation Processes

While QM methods are excellent for modeling the bond-breaking and bond-forming events of a reaction, molecular dynamics (MD) simulations are used to study the physical motions and conformational dynamics of molecules over time. science.gov Once Propargyl-PEG6-amine is conjugated to a larger molecule, such as a peptide or a protein, MD simulations can reveal how the flexible PEG6 linker influences the structure and behavior of the entire system in an aqueous environment.

MD simulations can provide insights into:

Conformational Flexibility: How the PEG linker moves and folds, and whether it shields the attached biomolecule or the remaining functional group.

Structural Stability: Whether the conjugation perturbs the native three-dimensional structure of a protein. acs.org

Accessibility: The accessibility of a second functional group on the linker for subsequent reactions after the first conjugation step.

| MD Simulation Parameter | Information Gained | Relevance to Propargyl-PEG6-amine Conjugates |

| Radius of Gyration (Rg) | Measures the overall compactness of the molecule. | Indicates whether the conjugate is in an extended or collapsed conformation in solution. science.gov |

| Root Mean Square Deviation (RMSD) | Quantifies changes in the backbone structure of a protein over time relative to its starting structure. | Assesses the structural stability of a protein after conjugation. A low RMSD suggests minimal structural perturbation. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent. | Predicts changes in solubility and indicates whether the PEG linker effectively masks regions of the conjugated biomolecule. |

| Radial Distribution Function (RDF) | Describes the probability of finding one atom or group at a certain distance from another. | Can be used to analyze the hydration shell around the PEG linker and the conjugate. |

This table summarizes key parameters obtained from MD simulations and their application in understanding the properties of bioconjugates formed using Propargyl-PEG6-amine.

Prediction of Reactivity and Stability

By combining QM and MD approaches, a comprehensive theoretical model of the reactivity and stability of Propargyl-PEG6-amine and its conjugates can be built. QM calculations on model systems predict the intrinsic reactivity of the amine and propargyl functional groups, while MD simulations provide a dynamic context for these reactions, especially when one end is tethered to a large, flexible biomolecule.

Theoretical models can predict:

Kinetic Stability: By calculating the energy barriers for potential degradation pathways (e.g., hydrolysis of the newly formed amide bond), the kinetic stability of the conjugate can be estimated. ru.nl

Reactivity of the Second Functional Group: MD simulations can reveal the average conformation of the conjugated linker and the solvent accessibility of the remaining terminal group, providing a qualitative prediction of its ability to participate in a second reaction step. For instance, if the propargyl group is consistently buried within a protein's structure after an initial amine-based conjugation, its reactivity in a subsequent click reaction may be hindered.

| Computational Method | Parameter Calculated | Predicted Property |

| Quantum Mechanics (QM) | Transition State Energy (ΔG‡) | Reactivity / Reaction Rate |

| Reaction Free Energy (ΔG) | Thermodynamic Product Stability | |

| Bond Dissociation Energy | Chemical Bond Strength | |

| Molecular Dynamics (MD) | Conformational Ensembles / SASA | Accessibility of Functional Groups |

| RMSD / Rg | Structural Stability of Conjugate | |

| Solvation Free Energy | Solubility and Hydrophilicity acs.org |

This table links computational methods and their calculated parameters to the prediction of key properties relevant to the use of Propargyl-PEG6-amine in synthesis.

Applications in Bioconjugation and Bio Inspired Systems

Protein and Peptide Conjugation via Propargyl-PEG6-amine

The dual reactivity of Propargyl-PEG6-amine makes it an invaluable reagent for the modification of proteins and peptides, enabling the enhancement of their therapeutic properties and the construction of complex biomolecular architectures.

Site-Specific Modification of Biomolecules

The ability to introduce modifications at specific sites on a protein or peptide is crucial for preserving its biological activity and achieving a homogeneous product. Propargyl-PEG6-amine facilitates this through a two-step process. First, the amine group of the linker can be selectively reacted with a specific site on the biomolecule. For instance, it can be coupled to the C-terminal carboxylic acid of a peptide or a specific glutamic or aspartic acid residue within a protein sequence using standard peptide coupling reagents like EDC or HATU. broadpharm.com Alternatively, it can react with the N-terminal amine group under controlled pH conditions. precisepeg.com

Once the propargyl group is introduced, it provides a bioorthogonal handle for the second step: a highly efficient and specific click reaction with an azide-functionalized molecule. broadpharm.commedchemexpress.commedchemexpress.com This copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its high yield, specificity, and tolerance of a wide range of functional groups and aqueous conditions, making it ideal for modifying complex biomolecules. issuu.comnih.gov This strategy allows for the precise attachment of various moieties, such as imaging agents, targeting ligands, or other polymers, to a predetermined site on the protein or peptide. nih.gov

A related derivative, Propargyl-PEG6-NHS ester, which contains an N-hydroxysuccinimide (NHS) ester instead of a free amine, is also widely used for targeting primary amine groups on biomolecules, such as the side chain of lysine (B10760008) residues. smolecule.combroadpharm.com

| Reaction | Functional Group on Biomolecule | Reagent | Bond Formed |

| Amide Coupling | Carboxylic Acid (e.g., C-terminus, Asp, Glu) | Propargyl-PEG6-amine + EDC/HATU | Amide |

| Reductive Amination | N-terminal Amine | Propargyl-PEG-aldehyde + Reducing Agent | Secondary Amine |

| NHS Ester Acylation | Primary Amine (e.g., Lysine) | Propargyl-PEG6-NHS ester | Amide |

| Click Chemistry | Azide-modified molecule | Propargyl-functionalized biomolecule + Cu(I) catalyst | Triazole |

PEGylation of Proteins and Peptides for Enhanced Properties

The primary benefits of PEGylation include:

Increased Solubility and Stability: The hydrophilic PEG chain can improve the solubility of hydrophobic proteins and peptides in aqueous solutions and protect them from proteolytic degradation. axispharm.comprecisepeg.com

Reduced Immunogenicity: The PEG chain can shield the protein or peptide from the host's immune system, reducing its antigenicity and immunogenicity. nih.govprecisepeg.com

Prolonged Circulation Half-Life: The increased hydrodynamic volume of the PEGylated conjugate reduces its renal clearance, leading to a longer circulation time in the body. axispharm.com

By using Propargyl-PEG6-amine or its derivatives, researchers can strategically attach PEG chains to specific sites on a protein or peptide, thereby improving its therapeutic potential. axispharm.comgenscript.com

Conjugation with Antibodies for Targeted Therapies

Propargyl-PEG6-amine and its derivatives are key components in the construction of antibody-drug conjugates (ADCs). medchemexpress.comtargetmol.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. nih.gov The linker plays a critical role in connecting the antibody to the drug and ensuring the stability of the conjugate in circulation. medchemexpress.comtargetmol.com

The propargyl group of the linker allows for the attachment of an azide-modified cytotoxic drug via click chemistry. medchemexpress.commedchemexpress.com The amine group (or a derivative like an NHS ester) enables conjugation to the antibody, typically through surface-exposed lysine residues or engineered cysteine residues. nih.gov The hydrophilic PEG6 spacer helps to improve the solubility and pharmacokinetic properties of the entire ADC. medchemexpress.com

The use of Propargyl-PEG6-amine and related linkers in ADC development allows for the creation of more homogeneous and stable conjugates, which can lead to improved therapeutic efficacy and a better safety profile. medchemexpress.com

Enzyme Immobilization and Functionalization

The immobilization of enzymes on solid supports is a widely used technique to enhance their stability, facilitate their recovery and reuse, and enable their use in continuous flow reactors. Propargyl-PEG6-amine can be used to functionalize surfaces for enzyme immobilization. dcchemicals.com

The process typically involves first modifying a solid support (e.g., beads, nanoparticles, or a membrane) with a molecule that can react with the amine group of Propargyl-PEG6-amine. This introduces the propargyl group onto the surface. Subsequently, an enzyme that has been engineered to contain an azide (B81097) group can be covalently attached to the support via a click reaction. This method provides a stable and specific linkage between the enzyme and the support. axispharm.com The PEG6 spacer can also help to maintain the enzyme's conformational flexibility and activity by providing a hydrophilic and non-fouling environment. axispharm.com

Nucleic Acid Labeling and Modification

The ability to label and modify nucleic acids is essential for a wide range of applications in molecular biology and diagnostics. Propargyl-PEG6-amine provides a versatile tool for the post-synthetic modification of DNA and RNA.

Post-Synthetic DNA Labeling with Propargylamine (B41283) Systems

Propargyl-PEG6-amine and similar propargylamine-containing linkers can be incorporated into DNA strands during or after solid-phase synthesis. researchgate.net For instance, a modified nucleoside phosphoramidite (B1245037) containing a propargyl group can be used during automated DNA synthesis. Alternatively, a DNA strand can be synthesized with a reactive group (e.g., an amine or a carboxyl group) at a specific position, which can then be coupled with Propargyl-PEG6-amine or a corresponding derivative.

Once the propargyl group is incorporated into the DNA, it can be used to attach a wide variety of labels, such as fluorescent dyes, biotin, or other reporter molecules that have been functionalized with an azide group. researchgate.net This click chemistry-based approach is highly efficient and allows for the site-specific labeling of DNA with minimal perturbation to its structure and function. Research has shown that C5-modified dUTPs containing a propargyl-PEG6 linker can be successfully incorporated into DNA by certain DNA polymerases. researchgate.net This enables the enzymatic synthesis of propargyl-modified DNA, which can then be further functionalized using click chemistry.

Development of Modified Nucleosides and Nucleotides

The heterobifunctional nature of Propargyl-PEG6-amine, featuring a terminal alkyne and a primary amine separated by a flexible hexa(ethylene glycol) spacer, makes it a valuable building block in the synthesis of modified nucleosides and nucleotides. These modified analogues are crucial for various biotechnological applications, including DNA sequencing, diagnostics, and the generation of functionally enhanced nucleic acids. broadpharm.comresearchgate.net

Research has demonstrated the synthesis of C5-modified 2'-deoxyuridine-5'-triphosphates (dUTPs) utilizing an O-propargyl-PEG6 linker. researchgate.netwhiterose.ac.ukmdpi.com In one approach, the synthesis began with an O-propargyl-PEG6 compound, which was elaborated through several steps, including a Sonogashira coupling reaction with 3′-O-acetyl-5-iodo-2′-deoxyuridine. researchgate.netwhiterose.ac.uk Subsequent phosphorylation using the Ludwig-Eckstein method yielded the desired C5-modified dUTP analogue. whiterose.ac.uk

These modified nucleotides, which tether reporter groups to the nucleobase via the PEG linker, have been investigated as substrates for various DNA polymerases. whiterose.ac.ukmdpi.com The inclusion of the PEG linker is intended to maintain the high water solubility of the dNTPs. mdpi.com Studies have shown that the length and mode of attachment of the PEG linker can influence the substrate efficiency for different polymerases. For instance, nucleotides with PEG linkers ranging from PEG6 to PEG24 have been successfully incorporated by at least one DNA polymerase. researchgate.net In primer extension reactions, the incorporation of these bulky modified nucleotides results in a significant and predictable decrease in the gel mobility of the extended DNA products, corresponding to the molecular weight of the attached linker. whiterose.ac.uk

| Modified Nucleotide Component | DNA Polymerase Studied | Research Finding |

| C5-modified dUTP with O-propargyl-PEG6 linker | Vent (exo-) DNA polymerase | Successful incorporation into DNA, resulting in a full-length product with significantly decreased gel mobility. whiterose.ac.uk |

| C5-modified dUTP with O-propargyl-PEG6 linker | Bst 2.0 DNA polymerase | After the incorporation of the PEG6-dUTP containing a propargyl ether linkage, further extension by the polymerase was not possible. mdpi.com |

| C5-modified dUTPs | KlenTaq DNA polymerase | C5-modified dUTPs with an O-propargyl-PEG3 linker are known to be effective substrates. researchgate.netwhiterose.ac.uk |

| Anionic reporter group-tethered dNTPs | Various DNA polymerases | Nucleotides with PEG linkers attached via an amide linkage generally proved to be better substrates than those with an ether linkage. researchgate.net |

Nanoparticle Functionalization using Propargyl-PEG6-amine

Propargyl-PEG6-amine is extensively used for the functionalization of nanoparticles, a critical process for their application in biomedicine. broadpharm.comaxispharm.com The compound acts as a heterobifunctional crosslinker where the polyethylene (B3416737) glycol (PEG) chain imparts hydrophilicity and biocompatibility, while the terminal propargyl and amine groups provide reactive handles for covalent attachment of various molecules. broadpharm.comcreative-biolabs.com The propargyl group is particularly suited for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the highly efficient and specific formation of a stable triazole linkage with azide-bearing molecules. creative-biolabs.com The amine group can readily react with molecules containing carboxylic acids, activated NHS esters, or carbonyls. broadpharm.comcreative-biolabs.com This dual reactivity enables the precise engineering of nanoparticle surfaces for a range of applications. axispharm.com

Surface Modification for Improved Stability and Targeting

The surface modification of nanoparticles with Propargyl-PEG6-amine significantly enhances their colloidal stability in biological media. axispharm.com The hydrophilic PEG chains form a protective hydration layer around the nanoparticle, which shields it from non-specific interactions with proteins and cells, a process often referred to as "PEGylation". beilstein-journals.org This shielding effect prevents aggregation and reduces clearance by the immune system, thereby prolonging circulation time in vivo. beilstein-journals.org

Beyond stability, the functional groups of Propargyl-PEG6-amine are instrumental for active targeting. The terminal amine or the propargyl group can be used to conjugate specific targeting ligands, such as antibodies, peptides, or small molecules, to the nanoparticle surface. axispharm.combeilstein-journals.org For example, the amine group can be coupled to a carboxylic acid on a targeting protein, while the propargyl group can be "clicked" to an azide-modified ligand. axispharm.comcreative-biolabs.com This surface engineering transforms the nanoparticle into a precision vehicle capable of recognizing and binding to specific cell types or tissues, which is a cornerstone of targeted therapy and diagnostics. axispharm.combeilstein-journals.org

Integration into Drug Delivery Platforms

Propargyl-PEG6-amine is a key component in the design of advanced drug delivery systems. axispharm.commyskinrecipes.com By functionalizing nanoparticles with this linker, a therapeutic agent can be either encapsulated within the nanoparticle core or covalently attached to its surface. The PEG linker itself contributes to improved pharmacokinetics of the conjugated drug by increasing its solubility and stability. axispharm.comaxispharm.com

The bifunctional nature of the linker allows for the creation of multifunctional drug delivery platforms. broadpharm.comaxispharm.com For instance, a cytotoxic drug can be attached via the propargyl group, while a targeting moiety is simultaneously attached via the amine group. axispharm.comcreative-biolabs.com This dual functionalization ensures that the therapeutic payload is delivered specifically to the site of action, increasing efficacy while minimizing off-target side effects. The use of click chemistry for drug attachment provides a robust and reliable conjugation method that is bioorthogonal, meaning it does not interfere with biological processes.

| Benefit in Drug Delivery | Mechanism Conferred by Propargyl-PEG6-amine |

| Improved Solubility | The hydrophilic PEG chain increases the aqueous solubility of the nanoparticle-drug conjugate. axispharm.comissuu.com |

| Enhanced Stability | PEGylation shields the drug from enzymatic degradation and the nanoparticle from aggregation. axispharm.combeilstein-journals.org |

| Prolonged Circulation | The hydration layer formed by the PEG chains helps the nanoparticle evade the immune system. beilstein-journals.org |

| Targeted Delivery | The terminal amine and propargyl groups allow for the covalent attachment of specific targeting ligands. axispharm.comcreative-biolabs.com |

| Controlled Conjugation | Click chemistry via the propargyl group enables precise and efficient attachment of drug molecules. creative-biolabs.comaxispharm.com |

Development of Imaging Probes and Biosensors

The unique chemical properties of Propargyl-PEG6-amine make it highly suitable for the development of sophisticated imaging probes and biosensors. myskinrecipes.com The propargyl group is a versatile handle for attaching reporter molecules, such as fluorophores, quantum dots, or contrast agents that have been modified with an azide group. creative-biolabs.comaxispharm.com This conjugation, typically achieved through the highly efficient CuAAC click reaction, allows for the stable labeling of nanoparticles for various imaging modalities. axispharm.com

For example, gold or other metallic nanoparticles functionalized with Propargyl-PEG6-amine can be conjugated to fluorescent dyes to create probes for in vitro and in vivo optical imaging. jenkemusa.com The PEG linker ensures the biocompatibility and solubility of the probe, while the functional ends allow for the attachment of both the imaging agent and a targeting ligand, enabling targeted imaging of specific biological structures or processes, such as apoptosis. jenkemusa.com

In the realm of biosensors, functionalized nanoparticles can act as signal amplification platforms. A biosensor for detecting a specific biomarker, like a cardiac protein, might use nanoparticles coated with Propargyl-PEG6-amine to attach recognition elements (e.g., antibodies). jenkemusa.com The binding of the target biomarker can then be detected through a change in the optical or electrochemical properties of the nanoparticle assembly, a signal that is amplified by the high surface area-to-volume ratio of the nanoparticles. jenkemusa.com The ability to construct these complex, multifunctional systems is greatly facilitated by the defined and reliable chemistry offered by linkers like Propargyl-PEG6-amine.

Applications in Drug Discovery and Therapeutics

Linker in Antibody-Drug Conjugates (ADCs)

Design and Synthesis of ADC Linkers

The design of an ADC linker is a critical determinant of the conjugate's success. issuu.com The linker must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the cytotoxic payload which could lead to systemic toxicity. issuu.commedchemexpress.com Conversely, it must be designed to efficiently release the drug once the ADC has been internalized by the target cancer cell. issuu.com

Propargyl-PEG6-amine offers a versatile platform for creating these linkers. The primary amine group can be readily reacted with a carboxylic acid on a cytotoxic payload, forming a stable amide bond. axispharm.com The terminal alkyne group provides a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. axispharm.comaxispharm.com This highly efficient and specific reaction allows for the attachment of the linker-payload construct to an azide-modified antibody, yielding a stable triazole linkage. creative-biolabs.com The PEG6 spacer itself enhances the solubility and biocompatibility of the ADC. axispharm.com

The development of site-specific conjugation methods is a key area of research aimed at producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR). fujifilm.com A consistent DAR is crucial, as a low ratio may reduce efficacy, while a high ratio can negatively impact the antibody's structure, stability, and antigen-binding capacity. issuu.com

Impact on Efficacy and Systemic Toxicity

The properties of the linker directly impact the therapeutic window of an ADC, which is the range between the minimum effective dose and the maximum tolerated dose. issuu.com A well-designed linker, such as one incorporating a Propargyl-PEG6-amine scaffold, contributes to a wider therapeutic window by ensuring the cytotoxic drug is delivered specifically to tumor cells, thereby increasing efficacy and reducing off-target toxicity. issuu.commedchemexpress.com

The stability of the linker in circulation is paramount. Premature cleavage of the linker can lead to the release of the potent cytotoxin into the bloodstream, causing damage to healthy tissues and resulting in significant systemic toxicity. rsc.org Non-cleavable linkers, which release the payload only after the entire ADC is degraded within the lysosome of a cancer cell, offer a high degree of stability. rsc.org The use of PEG linkers can also help to mitigate aggregation of the ADC, which can otherwise lead to poor in vivo stability and reduced efficacy.

Role in Proteolysis-Targeting Chimeras (PROTACs)

Propargyl-PEG6-amine is also a key component in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate specific disease-causing proteins from cells. axispharm.comxcessbio.commedchemexpress.com PROTACs are heterobifunctional molecules consisting of two active domains joined by a chemical linker. jenkemusa.com One domain binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. jenkemusa.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery. xcessbio.com

Linker Design for PROTAC Development

The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. medchemexpress.comprecisepeg.com The composition, length, and attachment points of the linker can all significantly impact the efficacy of the PROTAC. precisepeg.commedchemexpress.com

Optimization of Linker Length and Attachment Points

The optimization of linker length and the points of attachment to the two ligands are critical for the successful design of a potent PROTAC. precisepeg.com Minor changes in these parameters can have a profound effect on the ability of the PROTAC to induce the degradation of the target protein. precisepeg.com

Research has demonstrated that there is often an optimal linker length for a given target and E3 ligase pair. For example, in a study targeting the estrogen receptor (ER)α, a linker with a 16-atom chain length was found to be the most effective. The PEG6 unit in Propargyl-PEG6-amine contributes a defined length to the linker, and this can be further extended or modified by incorporating other chemical moieties. The flexibility of the PEG chain can also be an important factor in allowing the two ends of the PROTAC to adopt the optimal orientation for ternary complex formation. precisepeg.com The ability to create libraries of PROTACs with varying linker lengths and compositions, facilitated by versatile building blocks like Propargyl-PEG6-amine, is essential for identifying the most effective degrader for a particular target. precisepeg.com

Development of Targeted Drug Delivery Systems

Beyond ADCs and PROTACs, Propargyl-PEG6-amine is utilized in the broader field of targeted drug delivery. axispharm.comaxispharm.com The fundamental principle is to enhance the therapeutic index of a drug by increasing its concentration at the site of action while minimizing its exposure to healthy tissues. axispharm.com

The bifunctional nature of Propargyl-PEG6-amine allows it to act as a bridge, connecting a therapeutic agent to a targeting moiety. axispharm.com The amine group can be conjugated to a drug, while the alkyne group can be used to attach a ligand that recognizes a specific receptor on the surface of target cells, such as cancer cells or inflamed tissues. axispharm.com This approach can be applied to various types of therapeutics, including small molecules and peptides.

The inclusion of the PEG6 spacer is particularly advantageous in these systems. It can improve the solubility and stability of the drug conjugate, reduce immunogenicity, and prolong its circulation time in the body. axispharm.comaxispharm.com By precisely engineering the drug delivery system using components like Propargyl-PEG6-amine, it is possible to create more effective and safer medicines. axispharm.com

Preparation of PEGylated Liposomes and Nanoparticles

The preparation of advanced drug delivery vehicles such as PEGylated liposomes and nanoparticles is significantly streamlined by using heterobifunctional linkers like Propargyl-PEG6-amine. axispharm.com The primary amine (-NH2) group on the linker provides a reactive site for covalent attachment to the surface of a liposome (B1194612) or nanoparticle. broadpharm.com This is often achieved by reacting the amine with activated functional groups, such as N-hydroxysuccinimide (NHS) esters, that have been incorporated onto the carrier's surface. broadpharm.com

Once anchored, the exposed terminal propargyl group (an alkyne) becomes available for subsequent conjugation reactions. broadpharm.comaxispharm.com This group is a key component in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.com This reaction allows for the highly efficient and specific covalent bonding of the propargyl-functionalized nanoparticle with any molecule bearing an azide (B81097) (-N3) group, forming a stable triazole linkage. axispharm.commedchemexpress.com The use of PEG linkers on nanoparticles is a well-established strategy to improve their in vivo performance by creating a "stealth" effect that helps to avoid rapid clearance by the reticuloendothelial system (RES). mdpi.comgoogle.com

Table 1: Key Reactions in the Functionalization of Nanocarriers using Propargyl-PEG6-amine

| Step | Reactant 1 (on Nanocarrier) | Reactant 2 (Linker/Ligand) | Reaction Type | Resulting Linkage | Purpose |

| 1. Linker Attachment | Activated Carboxylic Acid (e.g., NHS ester) | Propargyl-PEG6-amine | Amidation | Amide bond | Anchoring the PEG-alkyne linker to the nanocarrier surface. |

| 2. Ligand Conjugation | Alkyne (from attached linker) | Azide-functionalized targeting ligand | Click Chemistry (CuAAC) | Triazole ring | Covalently attaching a targeting moiety for specific cell recognition. |

Enhancing Targeting Precision and Therapeutic Outcomes

The true therapeutic potential of nanomedicine is realized when drug payloads are delivered specifically to diseased tissues, thereby increasing efficacy and reducing off-target toxicity. axispharm.com Propargyl-PEG6-amine is instrumental in achieving this precision. The "clickable" alkyne handle it provides on the nanoparticle surface serves as a versatile platform for bioconjugation. axispharm.comnih.gov

Researchers can attach various azide-functionalized targeting ligands, including antibodies, fragments thereof, peptides, or small molecules, to the surface of the drug-loaded nanoparticle. axispharm.comnih.gov This strategy allows the nanoparticle to actively recognize and bind to specific receptors that are overexpressed on target cells, such as cancer cells. nih.gov

A notable research example involves the use of the peptide cyclo-(Arg-Gly-Asp-D-Phe-Lys) (cRGDfK), which selectively targets αvβ3 integrin receptors common in the neovasculature of many tumors. nih.gov By conjugating such peptides to PEGylated nanoparticles, the delivery system can be directed to the tumor site, enhancing the local concentration of the therapeutic agent and improving treatment outcomes. axispharm.comnih.gov This active targeting approach, facilitated by linkers like Propargyl-PEG6-amine, aims to maximize the therapeutic index of a drug by concentrating its action where it is most needed. axispharm.com

Hydrogel Formation for Controlled Release Applications

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of retaining large volumes of water, are extensively researched for biomedical applications, including the controlled release of therapeutics. researchgate.netnih.gov The physical and chemical properties of hydrogels, such as their mechanical strength, porosity, and degradation rate, can be precisely tuned through the choice of polymer and crosslinking strategy. nih.govnih.gov

Propargyl-PEG6-amine as a Crosslinker in Hydrogel Synthesis

Propargyl-PEG6-amine can function as a heterobifunctional crosslinker in the synthesis of covalently crosslinked hydrogels. broadpharm.com These hydrogels are known for their enhanced stability and tunable properties compared to those formed by physical crosslinking. nih.gov The synthesis of a hydrogel network using this linker can be envisioned as a two-part process.

First, the amine group of Propargyl-PEG6-amine can be reacted with a polymer chain containing a complementary reactive group, such as an activated ester or an aldehyde (via Schiff base formation). broadpharm.comresearchgate.net Second, the propargyl group can form a covalent bond with a different polymer chain that has been functionalized with azide groups, utilizing the aforementioned click chemistry. researchgate.net This dual reactivity allows Propargyl-PEG6-amine to form stable bridges between different polymer chains, creating the three-dimensional network structure characteristic of a hydrogel. The density of these crosslinks, controlled by the concentration of the crosslinker, directly influences the hydrogel's mesh size, which in turn governs the diffusion and release rate of encapsulated drug molecules. nih.gov Multi-arm PEGs are frequently used as the primary polymer backbones in these systems to create robust scaffolds for drug delivery and tissue engineering. researchgate.netjenkemusa.com

Table 2: Research Findings on PEG-Based Hydrogels for Controlled Release

| Hydrogel System Component | Crosslinking Chemistry | Key Finding | Application |

| Multi-arm PEG derivatives | Michael Addition, Click Chemistry, Photopolymerization | Network structure can be tailored to control solute transport and mechanical stiffness independently. jenkemusa.com | Tissue Engineering, Controlled Drug Release |

| PEG-diacrylate (PEGDA) | Chain-growth polymerization | The degree of cross-linking controls the swelling ratio and the release rate of hydrophobic drugs. nih.gov | pH-sensitive drug delivery |

| Heparin-functionalized star PEG | Protein-ligand binding (non-covalent) | Growth factors act as both the therapeutic and the crosslinker, creating a responsive release system. nih.gov | Delivery of growth factors (e.g., VEGF) |

Engineering Stimuli-Responsive Hydrogels

Stimuli-responsive or "smart" hydrogels are advanced materials designed to undergo significant changes in their properties in response to specific environmental triggers, such as changes in pH, temperature, redox potential, or the presence of specific enzymes. mdpi.com This capability makes them highly attractive for controlled-release applications, as they can be engineered to release their payload at a specific time or location.

While the triazole linkage formed by the propargyl group via click chemistry is generally very stable, Propargyl-PEG6-amine can be integrated into stimuli-responsive hydrogel systems. mdpi.com The responsiveness is typically engineered into the polymer backbone of the hydrogel rather than the crosslinker itself. For example, Propargyl-PEG6-amine could be used to crosslink polymer chains that contain other cleavable linkages, such as ester bonds that hydrolyze at acidic pH or disulfide bonds that break in the reducing environment inside a cell. mdpi.com

Future Directions and Research Gaps

Exploration of Novel Reaction Chemistries Beyond CuAAC

While CuAAC is the cornerstone of applications involving propargyl-functionalized molecules, its reliance on a copper catalyst, which can have cytotoxic effects, limits some in vivo applications. mdpi.com Future research is increasingly focused on exploring alternative ligation chemistries that are bioorthogonal and proceed efficiently under physiological conditions without the need for potentially toxic metal catalysts.

Key research areas include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This copper-free click reaction utilizes strained cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO), which react readily with azides. rsc.org SPAAC is highly biocompatible and has been successfully used for in vivo cell imaging and hydrogel formation. mdpi.com A significant advantage is the ability to monitor the reaction's progress spectroscopically due to the chromophore in DBCO. rsc.org The development of Propargyl-PEG6-amine conjugates is a logical next step, expanding their applicability to sensitive biological systems where copper is a concern.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : Unlike CuAAC, which predominantly yields 1,4-substituted triazoles, RuAAC regioselectively produces 1,5-substituted triazoles. nih.gov This alternative regiochemistry could influence the biological activity and physicochemical properties of the resulting conjugates. Research into RuAAC for PEGylated systems could unveil novel structures with unique functionalities.